Ethyl 2,3-dicyanopropionate
Overview
Description
Methyl-piperidino-pyrazole is a synthetic, nonsteroidal, and highly selective antagonist of estrogen receptor alpha (ERα). It is used in scientific research to study the function of this receptor. The compound has 200-fold selectivity for estrogen receptor alpha over estrogen receptor beta and 1000-fold selectivity for blocking estrogen receptor alpha-mediated gene transcription relative to that of estrogen receptor beta .
Mechanism of Action
Target of Action
Ethyl 2,3-dicyanopropionate is primarily used as an intermediate in the production of certain insecticides
Mode of Action
It is known that it is used in the synthesis of certain insecticides . These insecticides typically work by disrupting the normal functioning of the insect’s nervous system, leading to paralysis and death.
Result of Action
As an intermediate in the production of insecticides, the primary result of the action of this compound would be the synthesis of active compounds that are toxic to insects. These compounds typically work by disrupting the normal functioning of the insect’s nervous system, leading to paralysis and death .
Preparation Methods
Methyl-piperidino-pyrazole is prepared from a methyl-pyrazole-triol, a pyrazole triol . The synthetic route involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . Industrial production methods typically involve the use of a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton under mild conditions with wide group tolerance .
Chemical Reactions Analysis
Methyl-piperidino-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Methyl-piperidino-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a selective antagonist in studies involving estrogen receptor alpha.
Biology: The compound is used to study the role of estrogen receptor alpha in various biological systems.
Comparison with Similar Compounds
Methyl-piperidino-pyrazole is unique in its high selectivity for estrogen receptor alpha compared to estrogen receptor beta. Similar compounds include:
- Glyceollin
- Propylpyrazoletriol
- Diarylpropionitrile
- Prinaberel
- Liquiritigenin
- Menerba
- PHTPP
- (R,R)-Tetrahydrochrysene These compounds also interact with estrogen receptors but differ in their selectivity and specific biological activities .
Properties
IUPAC Name |
ethyl 2,3-dicyanopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZOLWMDTPEVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443934 | |
Record name | ethyl 2,3-dicyanopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40497-11-8 | |
Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40497-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2,3-dicyanopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of ethyl 2,3-dicyanopropionate in chemical synthesis?
A1: this compound is primarily used as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds like pyrazoles. These pyrazole derivatives often exhibit biological activity and are explored for their potential as insecticides and pharmaceuticals. [, , , , ]
Q2: Can you provide an example of a specific synthesis pathway using this compound?
A2: One example is the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. This involves reacting 2,6-dichloro-4-trifluoromethylamine with nitrosyl sulphuric acid, followed by a reaction with this compound in acetic acid. [, , ] This pyrazole derivative is a crucial intermediate in the production of several insecticides. []
Q3: How efficient is the synthesis of this compound itself?
A3: Recent research highlights a new method for synthesizing this compound with high purity (98%) and yield (90%). This new process involves reacting ethyl cyanoacetate with paraformaldehyde and cyanide at a controlled temperature (5 ± 1 °C) followed by extraction with dichloroethane. This method minimizes side reactions and significantly improves yield compared to conventional processes. [, ]
Q4: The papers mention "trifluoromethyl-containing pyrazoles" as potential insecticides. Why are these compounds of interest?
A4: Incorporating fluorine, specifically trifluoromethyl groups, into molecules can drastically alter their physical, chemical, and biological properties. [] These alterations often lead to enhanced biological activity, making trifluoromethyl-containing pyrazoles particularly interesting for insecticide development. [, ]
Q5: The research mentions characterizing synthesized compounds using various spectroscopic techniques. What kind of information do these techniques provide?
A5: Spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and MS are routinely used to confirm the identity and purity of synthesized compounds. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry helps determine the molecular weight and formula. [, ]
Q6: Several papers describe the crystal structures of synthesized compounds. Why is determining crystal structure important?
A6: Determining the crystal structure of a compound provides valuable insights into its three-dimensional conformation and arrangement of molecules in the solid state. [, , ] This information can be crucial for understanding the compound's properties, including its stability, solubility, and potential interactions with biological targets.
Q7: Are there any environmental concerns regarding this compound or its derivatives?
A7: While the provided research focuses primarily on synthesis and characterization, it's important to acknowledge potential environmental concerns related to any chemical compound and its byproducts. Further research on the ecotoxicological effects and degradation pathways of this compound and its derivatives is crucial to assess and mitigate any negative environmental impacts. Sustainable synthesis strategies and responsible waste management practices are also essential for minimizing the environmental footprint of these compounds. []
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